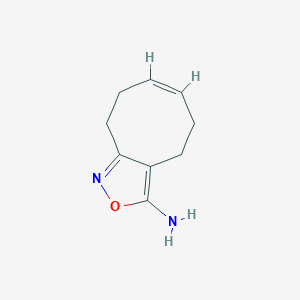
1-Allyl-3,5-diméthylpyrazole
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 1-Allyl-3,5-dimethylpyrazole and its derivatives primarily involves the reaction of allyl halides with 3,5-dimethylpyrazole under specific conditions. The reaction mechanisms may vary depending on the reactants and conditions employed. For example, the reaction of 1-allyl-3,5-dimethylpyrazole with Group VI metal hexacarbonyls under photoirradiation yields novel mono-olefin complexes, indicating its reactivity and potential as a ligand in organometallic chemistry (Fukushima, Miyamoto, & Sasaki, 1976).
Molecular Structure Analysis
The molecular structure of 1-Allyl-3,5-dimethylpyrazole complexes, such as its copper(I) chloride complex, has been determined through X-ray crystallography. These studies reveal that the compound forms dimeric structures where the metal ion is quasi-tetrahedrally surrounded by bridging chlorines, a pyrazole-nitrogen, and the olefinic part of the allyl group, highlighting the structural versatility and coordination behavior of this compound (Fukushima, Kobayashi, Miyamoto, & Sasaki, 1976).
Chemical Reactions and Properties
1-Allyl-3,5-dimethylpyrazole participates in various chemical reactions, forming complexes with different metals and exhibiting distinct reactivity patterns. For instance, its interaction with platinum(II) derivatives has been studied, showing the cleavage of the N(pz)C(sp3) bond and forming distinct Pt(II) adducts (Boixassa, Pons, Solans, Font‐Bardia, & Ros, 2003). These reactions underline the chemical versatility and potential applications of 1-Allyl-3,5-dimethylpyrazole in synthesizing metal-organic frameworks and catalysts.
Physical Properties Analysis
The physical properties of 1-Allyl-3,5-dimethylpyrazole, including its crystalline structure, melting point, and solubility, are influenced by its molecular structure and substituents. These properties are critical in determining its applications in material science and organic chemistry. For example, the crystal structure analysis provides insight into its binding and coordination patterns, which are essential for understanding its role in complex formation and reactivity (Rettig, Storr, & Trotter, 1988).
Chemical Properties Analysis
The chemical properties of 1-Allyl-3,5-dimethylpyrazole, including its reactivity with various chemical agents and its role as a ligand in coordination chemistry, have been the subject of significant research. Its ability to form stable complexes with metals such as palladium, chromium, and molybdenum, among others, has been documented, showcasing its utility in the development of new materials and catalysts (Paredes, Miguel, & Villafañe, 2003).
Applications De Recherche Scientifique
Synthèse chimique
1-Allyl-3,5-diméthylpyrazole est utilisé comme réactif dans la préparation de complexes liés au pyrazolato . Ces complexes sont souvent utilisés dans diverses réactions chimiques en raison de leurs propriétés uniques.
Activité antibactérienne
Les dérivés N-1-substitués du this compound ont été trouvés pour présenter une activité antibactérienne . Cela en fait un candidat potentiel pour le développement de nouveaux médicaments antibactériens.
Ligand dans l'analyse de la structure cristalline
Le composé a été utilisé comme ligand dans l'analyse de la structure cristalline et moléculaire du chlorure de (this compound)cuivre (I) . Le complexe a une structure dimère dans laquelle l'ion cuivre (I) est entouré quasi-tétraédriquement par deux chlores pontants, un azote pyrazole et la partie oléfinique du groupe allyle .
Cyanoacétylation
Le 1-cyanoacétyl-3,5-diméthylpyrazole a été utilisé dans la cyanoacétylation . Ce processus implique l'ajout d'un groupe cyanoacétyle à une autre molécule, ce qui peut être utile dans la synthèse de divers composés organiques .
Recherche de découverte précoce
Sigma-Aldrich fournit du this compound aux chercheurs en découverte précoce dans le cadre d'une collection de produits chimiques rares et uniques . Cela suggère que le composé pourrait avoir des applications potentielles dans la recherche scientifique en phase précoce .
Safety and Hazards
Orientations Futures
While specific future directions for 1-Allyl-3,5-dimethylpyrazole are not mentioned in the search results, pyrazoles are known as versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field . This suggests that 1-Allyl-3,5-dimethylpyrazole could have potential applications in these areas.
Mécanisme D'action
Target of Action
It’s known that pyrazole derivatives are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .
Mode of Action
It’s known that pyrazoles exhibit tautomerism, a phenomenon that may influence their reactivity . This could potentially impact the synthetic strategies where pyrazoles take part, as well as the biological activities of targets bearing a pyrazole moiety .
Biochemical Pathways
It’s known that pyrazoles are common reagents for the preparation of pyrazolato ligated complexes .
Result of Action
It’s known that some pyrazole derivatives have shown antibacterial activity .
Propriétés
IUPAC Name |
3,5-dimethyl-1-prop-2-enylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-4-5-10-8(3)6-7(2)9-10/h4,6H,1,5H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXAGTQRRYZTDKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70158320 | |
| Record name | Pyrazole, 1-allyl-3,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70158320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13369-74-9 | |
| Record name | 3,5-Dimethyl-1-(2-propen-1-yl)-1H-pyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13369-74-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrazole, 1-allyl-3,5-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013369749 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrazole, 1-allyl-3,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70158320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Allyl-3,5-dimethylpyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 1-Allyl-3,5-dimethylpyrazole interact with metal ions, and what unique structural features arise from this interaction?
A1: 1-Allyl-3,5-dimethylpyrazole acts as a ligand, meaning it can bind to metal ions. Specifically, it coordinates to copper(I) ions through both its pyrazole nitrogen and the olefinic part of its allyl group. [] This results in a dimeric complex where two copper(I) ions are bridged by chlorine atoms. Notably, the olefinic bond in the allyl group (C=C) does not significantly lengthen upon coordination, maintaining a distance of 1.34 Å. [] Furthermore, the olefin plane remains largely perpendicular to the copper-olefin bond axis, with minimal bending of the olefinic atoms out of the plane. [] This provides valuable insight into the coordination geometry and bonding interactions within this complex.
Q2: What impact does coordination to phosphorus have on the 31P NMR chemical shifts of 1-Allyl-3,5-dimethylpyrazole derivatives?
A2: Research shows a significant impact on 31P nuclear shielding upon coordination of 1-Allyl-3,5-dimethylpyrazole derivatives to phosphorus. Both intramolecular and intermolecular coordination, where phosphorus forms a bond with the molecule, leads to substantial shielding, resulting in a decrease in the 31P NMR chemical shift by approximately 150 ppm for each unit increase in the phosphorus coordination number. [] This emphasizes the sensitivity of 31P NMR to changes in the electronic environment around the phosphorus atom caused by coordination. Interestingly, solvent effects play a crucial role in these shifts, highlighting the importance of considering the surrounding medium when studying these interactions. []
Q3: Can computational chemistry accurately predict 31P NMR chemical shifts in systems involving 1-Allyl-3,5-dimethylpyrazole and phosphorus?
A3: Yes, computational methods can be employed to predict 31P NMR chemical shifts, but accuracy depends on the chosen method and inclusion of specific factors. Studies demonstrate that the zeroth-order regular approximation-gauge-including atomic orbital-B1PW91/DZP method combined with relativistic corrections provides accurate predictions for 31P NMR chemical shifts in systems containing 1-Allyl-3,5-dimethylpyrazole and phosphorus. [] The inclusion of relativistic corrections is particularly crucial for achieving accurate descriptions of 31P nuclear shielding. [] This highlights the power of computational chemistry in complementing experimental studies and providing deeper insights into the electronic structure and properties of these systems.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![7-bromo-3,4-dihydrobenzo[b]thiepin-5(2H)-one](/img/structure/B76886.png)


![4-[3-(5-Hydroxy-3-methylisoxazol-4-YL)allylidene]-3-methyl-(4H)isoxazol-5-one](/img/structure/B76894.png)


![2-Octadecyl-1H-thioxantheno[2,1,9-def]isoquinoline-1,3(2H)-dione](/img/structure/B76899.png)


